N-cyclooctyl-4-iodobenzamide
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Overview
Description
N-cyclooctyl-4-iodobenzamide is an organic compound with the molecular formula C15H20INO. It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of a benzamide structure, which also contains an iodine atom at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with cyclooctylamine. The process can be summarized as follows:
Activation of 4-iodobenzoic acid: The carboxylic acid group of 4-iodobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 4-iodobenzoic acid is then reacted with cyclooctylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzene ring can be substituted with other nucleophiles, such as in a Suzuki coupling reaction where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming N-cyclooctylbenzamide.
Oxidation Reactions: The benzamide group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Biaryl derivatives.
Reduction: N-cyclooctylbenzamide.
Oxidation: 4-iodobenzoic acid derivatives.
Scientific Research Applications
N-cyclooctyl-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of radiopharmaceuticals for imaging and therapeutic purposes, particularly in targeting melanoma cells.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a diagnostic tool in nuclear medicine.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-iodobenzamide involves its interaction with specific molecular targets. In the context of radiopharmaceuticals, the iodine atom allows for radiolabeling, which can be used to track the distribution of the compound in biological systems. The cyclooctyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and its accumulation in target tissues such as melanoma cells .
Comparison with Similar Compounds
N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA): Used in similar applications for targeting melanoma cells.
4-iodobenzamide: A simpler analog without the cyclooctyl group, used in various chemical syntheses.
Uniqueness: N-cyclooctyl-4-iodobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potentially enhanced biological activity. This makes it a valuable compound in the development of radiopharmaceuticals and other medicinal applications .
Properties
IUPAC Name |
N-cyclooctyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYLINMIWUMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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